molecular formula C17H20N4O3 B2533711 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide CAS No. 2034247-93-1

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide

Cat. No.: B2533711
CAS No.: 2034247-93-1
M. Wt: 328.372
InChI Key: PQZBVMQFTRJVIP-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyrimidin-2-yloxy substituent, and an isoxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a strong base to form the cyclopropyl-substituted intermediate.

    Attachment of the Pyrimidin-2-yloxy Group: This can be done via a nucleophilic substitution reaction using pyrimidin-2-ol and an appropriate leaving group.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-(4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide: Lacks the (1r,4r) stereochemistry.

    5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

    5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-methylamide: Contains a methylamide group instead of a carboxamide.

Uniqueness

The unique combination of the cyclopropyl group, pyrimidin-2-yloxy substituent, and isoxazole ring in 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide gives it distinct chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(14-10-15(24-21-14)11-2-3-11)20-12-4-6-13(7-5-12)23-17-18-8-1-9-19-17/h1,8-13H,2-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZBVMQFTRJVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.